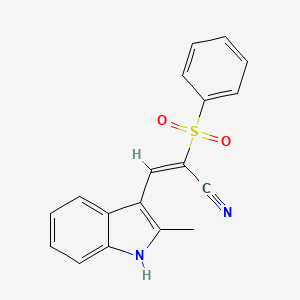
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole, also known as MIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIT is a tetrazole derivative that has been synthesized and studied for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of 1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis. This compound has also been reported to induce apoptosis in cancer cells and to inhibit the growth of fungi and viruses.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of the growth of fungi and viruses. This compound has also been reported to have low toxicity and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole has several advantages for lab experiments, including its high yield synthesis, low toxicity, and diverse applications in various fields. However, this compound also has some limitations, including its instability under certain conditions, such as acidic or basic conditions, and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole, including the investigation of its potential applications in drug discovery, material science, and analytical chemistry. In drug discovery, this compound could be further studied for its anticancer, antifungal, and antiviral activities and could be used as a lead compound for the development of new drugs. In material science, this compound could be further explored as a precursor for the synthesis of MOFs and as a building block for the construction of supramolecular structures with unique properties. In analytical chemistry, this compound could be further developed as a reagent for the detection of metal ions and as a fluorescent probe for the detection of thiols. Additionally, the stability and solubility of this compound could be improved through the development of new synthetic methods and the modification of its chemical structure.
Synthesemethoden
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole can be synthesized through different methods, including the reaction of 4-iodoaniline with potassium thiocyanate and sodium azide, followed by the reaction with methyl iodide. Another method involves the reaction of 4-iodophenylhydrazine with methyl isothiocyanate and sodium azide. Both methods have been reported in the literature and have been used to obtain this compound with high yields.
Wissenschaftliche Forschungsanwendungen
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral activities. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a building block for the construction of supramolecular structures. In analytical chemistry, this compound has been used as a reagent for the detection of metal ions and as a fluorescent probe for the detection of thiols.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMRHVCFZTYLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)
![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)

